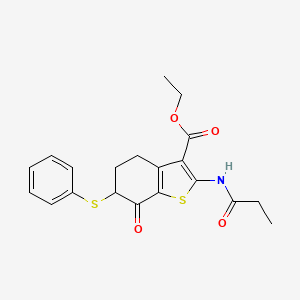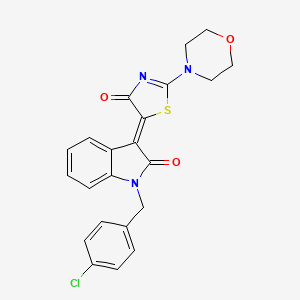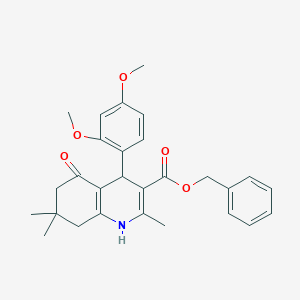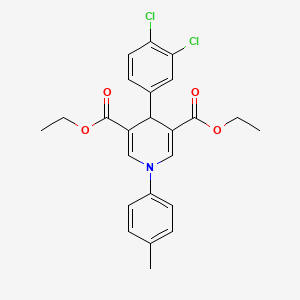![molecular formula C21H20O7 B11655402 propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)
propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato es un compuesto orgánico complejo con la fórmula molecular C21H20O7. Se caracteriza por la presencia de un núcleo de cromanonona, que es un sistema de anillos fusionados que contiene anillos de benceno y pirona. El compuesto también presenta grupos metoxifenoxi y acetato de propilo, que contribuyen a sus propiedades químicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato típicamente involucra múltiples pasos, comenzando con la preparación del núcleo de cromanonona. Esto se puede lograr mediante la condensación de salicilaldehído con un derivado adecuado de acetofenona en condiciones básicas. El intermedio resultante luego se somete a reacciones adicionales para introducir los grupos metoxifenoxi y acetato de propilo .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El producto final generalmente se purifica mediante técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos carbonilo en alcoholes u otras formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los alcóxidos. Las condiciones de reacción típicamente involucran temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Las características estructurales del compuesto lo convierten en un candidato para estudiar las interacciones enzimáticas y las vías biológicas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo e inflamación.
Mecanismo De Acción
El mecanismo de acción del propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el núcleo de cromanonona interactúa con varias enzimas y receptores, modulando su actividad. Esto puede conducir a cambios en los procesos celulares como la transducción de señales, la expresión génica y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
3-(4-metoxifenoxi)propan-1-amina: Este compuesto comparte el grupo metoxifenoxi, pero difiere en su estructura general y grupos funcionales.
(E)-4-(3-(3-(4-metoxifenil)acrilóil)fenoxi)butil 2-hidroxibenzoato: Otro compuesto con un grupo metoxifenilo, utilizado en la investigación anticancerígena.
Unicidad
El propil {[3-(4-metoxifenoxi)-4-oxo-4H-croman-7-il]oxi}acetato es único debido a su combinación de un núcleo de cromanonona con grupos metoxifenoxi y acetato de propilo. Esta estructura única confiere propiedades químicas y actividades biológicas específicas que lo distinguen de otros compuestos similares .
Propiedades
Fórmula molecular |
C21H20O7 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
propyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O7/c1-3-10-25-20(22)13-26-16-8-9-17-18(11-16)27-12-19(21(17)23)28-15-6-4-14(24-2)5-7-15/h4-9,11-12H,3,10,13H2,1-2H3 |
Clave InChI |
AOLHTWUIEKLOMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B11655345.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11655349.png)


![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)
![3,4-dimethoxy-N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11655380.png)
![Ethyl 2-({[2-(2,5-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655381.png)

![N-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11655390.png)
![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)
![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one](/img/structure/B11655413.png)
